2-(Furan-2-yl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine belongs to the class of 1,5-benzothiazepines, a group of heterocyclic compounds with a seven-membered ring containing a nitrogen atom and a sulfur atom. These compounds are of significant interest in scientific research due to their diverse range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties [, , ]. 2-(Furan-2-yl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine specifically, with its furan and phenyl substituents, presents unique structural features that may contribute to specific interactions within biological systems, making it a potentially valuable compound for further investigation.
2-(Furan-2-yl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine is a complex organic compound that belongs to the class of benzothiazepines. This compound features a fused ring system that combines a benzothiazepine structure with a furan and a substituted phenyl group. The unique structure of this compound suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
The compound can be synthesized through various organic reactions, which will be discussed in detail in the synthesis analysis section. It is not widely available commercially and is primarily studied in research settings.
This compound is classified under heterocyclic compounds due to the presence of multiple rings containing nitrogen and sulfur. It is also categorized as an aromatic compound due to its furan and phenyl substituents.
The synthesis of 2-(Furan-2-yl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine can be achieved through several methods, typically involving the condensation of appropriate precursors. One common approach includes:
Specific reaction conditions, such as temperature, solvent choice, and catalyst use, can significantly influence the yield and purity of the final product. For instance, using polar solvents may enhance solubility and reaction rates.
The molecular structure of 2-(Furan-2-yl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine features:
The molecular formula for this compound is . The molecular weight is approximately 273.36 g/mol. The structural representation can be illustrated using SMILES notation: C1=CC=C(C=C1)C2=C(C(=C(S2)N)C=O)C=CC=C2
.
The chemical reactivity of 2-(Furan-2-yl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine can include:
Reactions involving this compound often require careful control of conditions to prevent unwanted side reactions or degradation of sensitive functional groups.
The mechanism of action for compounds like 2-(Furan-2-yl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine is not fully elucidated but may involve interactions with biological targets such as enzymes or receptors.
Research studies are needed to clarify specific targets and pathways affected by this compound.
The primary applications of 2-(Furan-2-yl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine lie within medicinal chemistry:
Benzothiazepines represent a critical class of fused heterocyclic compounds characterized by a seven-membered ring containing both nitrogen and sulfur atoms, annulated to a benzene ring. The 1,5-benzothiazepine system, classified by the relative positions of nitrogen and sulfur atoms within the thiazepine ring, serves as a privileged scaffold in medicinal chemistry. Its core structure comprises a benzene ring fused to a 1,5-thiazepine moiety, where positions C-2 and C-3 are typically saturated (2,3-dihydro derivatives), enhancing stereochemical diversity and binding interactions. Nomenclature follows IUPAC conventions, with substituents specified by locants (e.g., 2-(furan-2-yl)-4-(4-methylphenyl)-2,3-dihydro-1,5-benzothiazepine). The 2,3-dihydro designation indicates partial saturation between C-2 and C-3, crucial for conformational flexibility and pharmacological activity [1] [2].
The structural diversity arises from substitutions at key positions:
Table 1: Structural Diversity in 1,5-Benzothiazepine Derivatives
Representative Compound | C-2 Substituent | C-4 Substituent | Saturation | Biological Activity |
---|---|---|---|---|
Diltiazem (Clinical drug) | -OCH₃, -COOR | o-Methoxyphenyl | 2,3-Dihydro | Calcium channel blocker |
GW-577 (Clinical trial) | -CH₂CH₃, -OH | Phenyl | 2,3-Dihydro | Antiarrhythmic |
Quetiapine (Clinical drug) | -CH₂CH₂OH | Piperazine-linked | Unsaturated | Antipsychotic |
Target Compound | Furan-2-yl | 4-Methylphenyl | 2,3-Dihydro | Under investigation |
1,5-Benzothiazepines exhibit multifaceted bioactivities attributed to their structural mimicry of endogenous biomolecules and capacity to modulate diverse targets. Clinically, derivatives like diltiazem (cardiovascular) and quetiapine (CNS) validate the scaffold’s therapeutic relevance [1] [3]. Key pharmacological profiles include:
Table 2: Pharmacological Activities of 1,5-Benzothiazepine Derivatives
Activity | Key Derivatives | Potency (IC₅₀/EC₅₀/MIC) | Mechanistic Insights |
---|---|---|---|
α-Glucosidase Inhibition | 2B, 3B, 12B | 2.62–3.79 µM | Competitive inhibition; binds catalytic site |
Anticancer (Hep G-2) | 2c (Halogenated) | 3.29 ± 0.15 µM | Targets MAPK1, GSK-3β kinases |
Antifungal | Compound 1 | MIC: 2 µg mL⁻¹ | Disrupts cell membrane integrity |
Anti-HIV-1 | Compound 22 | EC₅₀: 0.3 µM | Reverse transcriptase inhibition |
This compound embodies strategic structural optimization informed by structure-activity relationship (SAR) studies:
The furan and p-tolyl motifs synergize to potentially enhance dual bioactivity profiles. For instance, furan-containing derivatives exhibit notable antimicrobial and anticancer effects, while p-substituted aryl groups optimize α-glucosidase binding [1] [3]. Green synthesis approaches using PEG-400/bleaching clay catalysts further support scalable and eco-friendly production, yielding >95% under mild conditions [3].
Table 3: Molecular Characteristics of the Target Compound
Structural Feature | Role in Bioactivity | SAR Support |
---|---|---|
Furan-2-yl (C-2) | Enhances H-bonding and π-stacking | Furan derivatives show 12× ↑ α-glucosidase inhibition |
4-Methylphenyl (C-4) | Increases lipophilicity and target affinity | p-Tolyl analogues inhibit cancer cells (IC₅₀ < 5 µM) |
2,3-Dihydro core | Optimizes ring conformation for target complementarity | Saturated derivatives show ↑ metabolic stability |
N-5/S-1 pharmacophore | Participates in key protein interactions | Critical for calmodulin antagonism and kinase binding |
Compound Name Index for Reference
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3